(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid
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Overview
Description
(1S,3R,4R)-3-Hydroxybicyclo[210]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid, three-dimensional structure This compound is part of the bicyclo[21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid typically involves the use of [1.1.1]propellane as a precursor. One common method involves the reduction of [1.1.1]propellane using lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated bicyclo[1.1.1]pentane, which can then react with various electrophiles to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are still under development, as the synthesis of bicyclo[2.1.0]pentane derivatives is a relatively new area of research. advancements in radical multicomponent carboamination and other synthetic techniques are paving the way for scalable production .
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol or aldehyde .
Scientific Research Applications
(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid, three-dimensional structure of the compound allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: A similar compound with a different ring structure, known for its use as a bioisostere for phenyl rings.
(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid: Another derivative of bicyclo[2.1.0]pentane with an azido group instead of a hydroxyl group.
Uniqueness
(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its rigid structure and potential for diverse chemical modifications make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(1S,3R,4R)-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-2-6(5(8)9)1-3(4)6/h3-4,7H,1-2H2,(H,8,9)/t3-,4+,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKKPMSKYVHIFK-RPDRRWSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CC2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(C[C@H]2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247104-02-3 |
Source
|
Record name | rac-(1R,3S,4S)-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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